![molecular formula C21H20OSe B14340962 Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis- CAS No. 98329-52-3](/img/structure/B14340962.png)
Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis-: is an organic compound with the molecular formula C21H20OSe . This compound features a unique structure that includes a methoxy group and a phenylseleno group attached to a benzene ring. The presence of selenium in its structure makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- typically involves the reaction of a methoxy-substituted benzene derivative with a phenylseleno reagent under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or other selenium-containing products.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to yield products with reduced selenium states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the methoxy group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. It serves as a precursor for various chemical transformations.
Biology and Medicine: In biological research, this compound is studied for its potential antioxidant properties due to the presence of selenium. It may also be explored for its role in enzyme inhibition or as a probe in biochemical assays.
Industry: In the industrial sector, Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions or forming covalent bonds with target molecules. The methoxy group may also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
- Benzene, 1-methoxy-2-(methylthio)-
- Benzene, 1-methoxy-2-methyl-
Comparison:
- Benzene, 1-methoxy-4-(2-phenylethenyl)- lacks the selenium atom, making it less reactive in redox reactions compared to Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis-.
- Benzene, 1-methoxy-2-(methylthio)- contains a sulfur atom instead of selenium, which alters its chemical properties and reactivity.
- Benzene, 1-methoxy-2-methyl- has a simpler structure with a methyl group instead of the phenylseleno group, resulting in different chemical behavior and applications.
Benzene, 1,1’-[1-methoxy-2-(phenylseleno)ethylidene]bis- stands out due to the presence of selenium, which imparts unique chemical and biological properties not found in its sulfur or oxygen analogs.
Eigenschaften
CAS-Nummer |
98329-52-3 |
|---|---|
Molekularformel |
C21H20OSe |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(2-methoxy-2,2-diphenylethyl)selanylbenzene |
InChI |
InChI=1S/C21H20OSe/c1-22-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)17-23-20-15-9-4-10-16-20/h2-16H,17H2,1H3 |
InChI-Schlüssel |
YJXGUJNJJGEVGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C[Se]C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
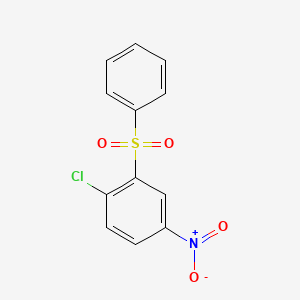
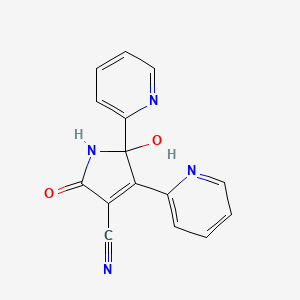
![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)


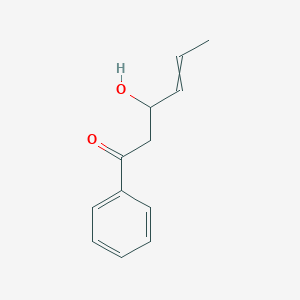
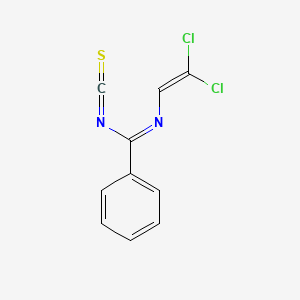
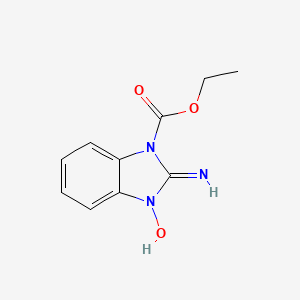
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
